(+)-Stiripentol

Description

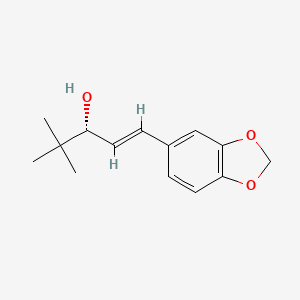

Structure

3D Structure

Properties

IUPAC Name |

(E,3R)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLNKMRFIPWSOY-VUDGCMKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](/C=C/C1=CC2=C(C=C1)OCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144017-65-2 | |

| Record name | Stiripentol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144017652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STIRIPENTOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/905E3Z0Z70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(+)-Stiripentol mechanism of action in Dravet syndrome

An In-Depth Technical Guide to the Mechanism of Action of (+)-Stiripentol in Dravet Syndrome

Executive Summary

This compound (STP) is an antiseizure medication (ASM) approved as an adjunctive therapy for seizures associated with Dravet syndrome (DS).[1][2] Its efficacy is not attributed to a single mode of action but rather a synergistic combination of direct neurochemical effects and indirect pharmacokinetic interactions. The primary mechanism involves the potentiation of γ-aminobutyric acid (GABA)ergic neurotransmission through positive allosteric modulation of GABA-A receptors, with a notable selectivity for receptors containing α3 and δ subunits.[1][2][3] Additionally, STP contributes to increased synaptic GABA levels by inhibiting its reuptake and degradation.[1][2] Further anticonvulsant properties arise from the blockade of voltage-gated sodium and T-type calcium channels and the inhibition of the lactate dehydrogenase (LDH) enzyme, which plays a role in brain energy metabolism.[1][2][4] A critical component of its clinical success is its role as a potent inhibitor of cytochrome P450 (CYP) enzymes, which significantly elevates the plasma concentrations of co-administered ASMs, particularly clobazam and its active metabolite.[1][3][5] This technical guide delineates these multifaceted mechanisms, supported by quantitative data, experimental methodologies, and visual pathways to provide a comprehensive resource for researchers and drug development professionals.

Primary Mechanism of Action: Potentiation of GABAergic Neurotransmission

The cornerstone of Stiripentol's anticonvulsant activity is its significant enhancement of the brain's primary inhibitory neurotransmitter system, mediated by GABA.[6][7]

Direct Positive Allosteric Modulation of GABA-A Receptors

Stiripentol acts as a direct positive allosteric modulator of GABA-A receptors, which are ligand-gated chloride ion channels responsible for fast inhibitory neurotransmission.[3][8][9] Unlike other modulators, STP binds to a unique site on the receptor, distinct from those for benzodiazepines, barbiturates, or neurosteroids.[8] This modulation enhances the receptor's affinity for GABA, causing a leftward shift in the GABA concentration-response curve without increasing the maximum response to saturating GABA concentrations.[8] This action potentiates both synaptic (phasic) and extrasynaptic (tonic) GABA-mediated inhibitory currents, leading to a generalized reduction in neuronal excitability.[1]

Subunit Selectivity and Implications for Dravet Syndrome

A key feature of Stiripentol's interaction with GABA-A receptors is its subunit-dependent activity. In vitro studies have demonstrated that its potentiating effect is most pronounced on receptors containing an α3 subunit and, to a lesser extent, on those with δ subunits.[1][2][3][8]

-

α3 Subunit: The expression of the α3 subunit is developmentally regulated, with significantly higher levels in the immature brain.[3][10] This selectivity provides a strong rationale for STP's enhanced clinical efficacy in childhood-onset epilepsies like Dravet syndrome.[3][10][11]

-

δ Subunit: The δ subunit is predominantly found in extrasynaptic GABA-A receptors, which mediate tonic inhibition in response to ambient GABA levels.[1][9] By modulating these receptors, STP can provide a sustained dampening of neuronal hyperexcitability.[1]

Indirect Enhancement of Synaptic GABA Levels

Early research identified two additional mechanisms by which STP increases cerebral GABA concentrations:

-

Inhibition of GABA Reuptake: STP has been shown to inhibit the synaptosomal reuptake of GABA, prolonging its presence in the synaptic cleft.[1][2][11]

-

Inhibition of GABA Degradation: The drug also blocks GABA transaminase (GABA-T), the primary enzyme responsible for GABA catabolism.[1][2][11]

Additional Anticonvulsant Mechanisms

Beyond its profound effects on the GABAergic system, Stiripentol exhibits other direct actions that contribute to its broad anticonvulsant profile.

Inhibition of Voltage-Gated Ion Channels

Stiripentol has been demonstrated to block voltage-gated sodium and T-type calcium channels.[1][2] The inhibition of T-type calcium channels, particularly the CaV3.3 subtype, is noteworthy as these channels are implicated in the thalamocortical oscillations that underlie absence seizures, a seizure type observed in Dravet syndrome.[12][13][14] This provides a mechanism for STP's efficacy against a wider spectrum of seizures.[1][12]

Metabolic Modulation via Lactate Dehydrogenase (LDH) Inhibition

A novel mechanism of action for Stiripentol involves the regulation of brain energy metabolism through the inhibition of lactate dehydrogenase (LDH).[1][2][15] LDH is a key enzyme in the astrocyte-to-neuron lactate shuttle, which supplies energy to neurons.[16] By inhibiting LDH, STP is thought to decrease neuronal excitability.[16] This action may also confer neuroprotective properties, as demonstrated in preclinical models of neuronal injury.[4][11]

Pharmacokinetic Mechanism: Cytochrome P450 Inhibition

A crucial aspect of Stiripentol's clinical utility, particularly as an adjunctive therapy, is its potent inhibition of several hepatic cytochrome P450 (CYP) enzymes.[1][6]

Role as a Potent CYP Enzyme Inhibitor

In vitro and in vivo studies have established that Stiripentol is a strong inhibitor of CYP1A2, CYP2C19, and CYP3A4, and also acts as an inducer for some of these enzymes.[3][5][17][18] This inhibitory action slows the metabolism of other drugs that are substrates for these enzymes.[3]

Clinically Significant Drug-Drug Interactions

The most significant drug-drug interaction occurs when Stiripentol is co-administered with clobazam, a standard treatment in Dravet syndrome.[19]

-

STP moderately inhibits CYP3A4 and CYP2C19, the enzymes that metabolize clobazam to its active metabolite, N-desmethylclobazam (norclobazam).[5][20]

-

More importantly, STP markedly inhibits CYP2C19, which is responsible for the subsequent hydroxylation and clearance of norclobazam.[5]

-

This dual inhibition leads to a significant increase in the plasma concentrations of both clobazam (approximately 2-fold) and, more substantially, norclobazam (approximately 5-fold).[5][18] This pharmacokinetic potentiation is a major contributor to the combination's overall antiseizure efficacy.[1]

Summary of Experimental Evidence and Protocols

The mechanisms of action described are supported by extensive preclinical and clinical research.

Data Presentation

Table 1: Clinical Efficacy of Adjunctive Stiripentol in Dravet Syndrome (STICLO Trials)

| Outcome Metric | Stiripentol Group | Placebo Group | P-Value | Citation |

|---|---|---|---|---|

| ≥50% Reduction in GTCS Frequency | 72% of patients | 7% of patients | <0.001 | [21][22] |

| ≥75% Reduction in GTCS Frequency | 56% of patients | 3% of patients | <0.001 | [21][22] |

| Generalized Tonic-Clonic Seizure (GTCS) Freedom | 38% of patients | 0% of patients | <0.001 | [21][22] |

| Median Longest Seizure-Free Period | 32 days | 8.5 days | <0.001 |[21][22] |

Table 2: Pharmacokinetic Interaction with Clobazam

| Substance | Increase in Plasma Concentration | Primary CYP Enzyme Inhibited | Citation |

|---|---|---|---|

| Clobazam (CLB) | ~2-fold | CYP3A4, CYP2C19 | [5][18] |

| N-desmethylclobazam (Norclobazam) | ~5-fold | CYP2C19 |[5][18] |

Table 3: In Vitro Inhibition of Clobazam Metabolism by Stiripentol

| Metabolic Pathway | Enzyme | Inhibition Type | Kᵢ (µM) | IC₅₀ (µM) | Citation |

|---|---|---|---|---|---|

| CLB → NCLB | CYP3A4 | Noncompetitive | 1.59 | 1.58 | [20] |

| CLB → NCLB | CYP2C19 | Competitive | 0.516 | 3.29 |[20] |

Key Experimental Protocols

-

Patch-Clamp Electrophysiology on Recombinant Receptors:

-

Objective: To assess the direct modulatory effect of Stiripentol on specific GABA-A and T-type calcium channel subtypes.

-

Methodology: Human Embryonic Kidney (HEK-293T) cells are transiently transfected with cDNAs encoding for specific channel subunit combinations (e.g., α1β3γ2L or α3β3γ2L for GABA-A receptors; CaV3.1, CaV3.2, or CaV3.3 for T-type calcium channels).[8][13] Whole-cell patch-clamp recordings are performed. For GABA-A receptors, Stiripentol (e.g., 0.1 µM – 1 mM) is co-applied with varying concentrations of GABA to measure changes in chloride currents and determine effects on the GABA concentration-response relationship.[8] For T-type channels, peak calcium currents are recorded in the presence of varying concentrations of Stiripentol to assess inhibition.[13][14]

-

-

Electroencephalographic (EEG) Recording in Animal Models of Seizures:

-

Objective: To evaluate the in vivo efficacy of Stiripentol on specific seizure types.

-

Methodology: For absence seizures, rodent models such as the pentylenetetrazol (PTZ)-induced seizure model (e.g., 20 mg/kg i.p. in Sprague-Dawley rats) or the genetic WAG/Rij rat model are used.[12][13][14] Animals are implanted with cortical electrodes for continuous EEG recording. Following baseline recordings, Stiripentol (e.g., 150-300 mg/kg, i.p.) is administered, and its effect on the number, duration, and cumulative duration of spike-and-wave discharges is quantified.[12][23] For Dravet syndrome-specific phenotypes, Scn1a mutant mouse models are used to assess the effect of STP on hyperthermia-induced seizures.[24]

-

-

In Vitro Metabolism and Enzyme Inhibition Assays:

-

Objective: To quantify the inhibitory effect of Stiripentol on specific CYP450 enzymes.

-

Methodology: Assays are conducted using human liver microsomes or cDNA-expressed recombinant human CYP enzymes (e.g., CYP3A4, CYP2C19).[20][25] A substrate for the specific enzyme (e.g., clobazam) is incubated with the enzyme source in the presence of varying concentrations of Stiripentol. The rate of metabolite formation is measured using techniques like HPLC. This data is used to calculate key inhibition parameters such as IC₅₀ (concentration causing 50% inhibition) and Kᵢ (inhibition constant), and to determine the type of inhibition (e.g., competitive, noncompetitive).[20]

-

Visualizing the Mechanisms: Pathways and Workflows

Caption: Overview of Stiripentol's multifaceted mechanism of action.

Caption: Stiripentol's modulation of the GABAergic synapse.

Caption: Pharmacokinetic interaction of Stiripentol with Clobazam.

Caption: Experimental workflow for patch-clamp analysis of GABA-A receptors.

Conclusion

The mechanism of action of this compound in Dravet syndrome is a compelling example of a multi-target therapeutic strategy. Its efficacy arises not from a single pathway but from a confluence of direct and indirect actions. The primary GABAergic potentiation, with its specific targeting of α3-containing receptors prevalent in the developing brain, provides a foundational antiseizure effect. This is complemented by direct blockade of other ion channels and modulation of brain metabolism via LDH inhibition. Critically, its potent inhibition of CYP450 enzymes transforms it into a powerful adjunctive therapy, amplifying the effect of co-administered drugs like clobazam. For drug development professionals and researchers, Stiripentol serves as a paradigm for treating complex channelopathies, demonstrating that a synergistic combination of pharmacodynamic and pharmacokinetic mechanisms can achieve profound clinical success in a drug-resistant epilepsy.

References

- 1. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of stiripentol on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of Stiripentol in Patients with Dravet Syndrome: Common Practice Among Experts in Spain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. tandfonline.com [tandfonline.com]

- 8. The anticonvulsant stiripentol acts directly on the GABAA receptor as a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interactions between modulators of the GABAA receptor: Stiripentol and benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effects of stiripentol on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stiripentol--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties [aesnet.org]

- 12. Stiripentol inhibits spike-and-wave discharges in animal models of absence seizures: A new mechanism of action involving T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stiripentol inhibits spike‐and‐wave discharges in animal models of absence seizures: A new mechanism of action involving T‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. LDH inhibition shows promise for drug-resistant epilepsy + | Bioworld | BioWorld [bioworld.com]

- 16. researchgate.net [researchgate.net]

- 17. diacomit.com [diacomit.com]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. go.drugbank.com [go.drugbank.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Additional Results from Two Randomized, Placebo-Controlled Trials of Stiripentol in Dravet Syndrome Highlight a Rapid Antiseizure Efficacy with Longer Seizure-Free Periods - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Stiripentol-inhibits-absence-seizures-in-two-animal-models--Involvement-of-T-type-calcium-channels? [aesnet.org]

- 24. Efficacy of stiripentol in hyperthermia-induced seizures in a mouse model of Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Inhibitory effect of stiripentol on carbamazepine and saquinavir metabolism in human - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile and GABAergic Activity of (+)-Stiripentol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Stiripentol (STP), marketed as Diacomit®, is an antiepileptic drug primarily indicated for the treatment of seizures associated with Dravet syndrome.[1][2] Its mechanism of action is multifaceted, involving both direct modulation of GABAergic neurotransmission and indirect effects through the inhibition of various cytochrome P450 (CYP) enzymes, which alters the metabolism of co-administered antiepileptic drugs.[3][4] This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a particular focus on its activity at the γ-aminobutyric acid type A (GABA-A) receptor. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the critical pathways and workflows.

Pharmacodynamic Profile

Primary Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors

The principal anticonvulsant effect of Stiripentol is attributed to its action as a positive allosteric modulator of GABA-A receptors.[3][5] Unlike benzodiazepines and barbiturates, Stiripentol binds to a unique site on the GABA-A receptor complex.[5][6] This binding enhances the affinity of the receptor for its endogenous ligand, GABA, thereby potentiating the inhibitory GABAergic neurotransmission.[3][5] This leads to an increased influx of chloride ions upon GABA binding, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability.[7]

Stiripentol's modulatory effect is subunit-dependent, showing a preference for GABA-A receptors containing α3 and δ subunits.[3][8] The higher expression of the α3 subunit in the immature brain may contribute to Stiripentol's notable efficacy in childhood epilepsy syndromes like Dravet Syndrome.[3][9] Importantly, its activity does not require the presence of a γ subunit, distinguishing it from benzodiazepines.[3][8] Studies have shown that Stiripentol increases the duration of GABA-A receptor channel opening, a mechanism with similarities to barbiturates.[4][7]

Indirect GABAergic Mechanisms

In addition to its direct receptor modulation, Stiripentol is reported to increase synaptic GABA concentrations through two indirect mechanisms:

-

Inhibition of GABA Transaminase (GABA-T): By inhibiting the primary enzyme responsible for GABA degradation, Stiripentol may lead to higher ambient levels of GABA in the synapse.[10][11]

-

Inhibition of GABA Reuptake: Stiripentol has been shown to inhibit the synaptosomal reuptake of GABA, further contributing to increased GABAergic tone.[9][10]

Other Pharmacological Actions

Stiripentol also exhibits effects on other cellular targets, which may contribute to its overall anticonvulsant profile:

-

Inhibition of Lactate Dehydrogenase (LDH): By inhibiting LDH, Stiripentol can modulate neuronal energy metabolism, potentially leading to a less excitable state.[7][11]

-

Blockade of T-type Calcium Channels: Stiripentol has been shown to inhibit T-type calcium channels, a mechanism that may be relevant for its efficacy against absence seizures.[9][12]

Quantitative Pharmacological Data

The following tables summarize key quantitative data related to the pharmacological profile of this compound.

Table 1: GABAA Receptor Modulation

| Parameter | Value | Receptor Subtype | Reference |

| EC₅₀ | ~25 µM | α3β3γ2L | [5] |

Table 2: Inhibition of Cytochrome P450 Enzymes

| Enzyme | IC₅₀ | Kᵢ | Inhibition Type | Reference |

| CYP1A2 | 6.6 µM | - | - | [13] |

| CYP2B6 | 14 µM | - | - | [13] |

| CYP2C19 | 9.2 µM | 0.516 ± 0.065 µM | Competitive | [13][14] |

| CYP3A4 | - | 1.59 ± 0.07 µM | Noncompetitive | [14] |

Table 3: Pharmacokinetic Parameters

| Parameter | Value | Condition | Reference |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 2 to 3 hours | Oral administration | [3] |

| Plasma Protein Binding | ~99% | - | [3] |

| Elimination Half-Life (t₁/₂) | 4.5 to 13 hours | Dose-dependent | [3] |

| Apparent Volume of Distribution (Vd/F) | 32 to 192 L | Weight-dependent | [13] |

| Apparent Clearance (CL/F) | 8 to 40 L/kg/day | Dose-dependent | [11] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for GABAA Receptor Modulation

This technique is employed to measure the effect of Stiripentol on the function of GABA-A receptors.

-

Cell Preparation: Human embryonic kidney (HEK-293T) cells are transiently transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α3, β3, and γ2L).[15]

-

Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The cell membrane is ruptured to allow electrical access to the cell's interior. The membrane potential is clamped at a holding potential (e.g., -50 mV).[5][15]

-

Solutions:

-

External Solution (aCSF): Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, glucose) buffered to a physiological pH.[16]

-

Internal Solution: Fills the recording pipette and mimics the intracellular ionic environment (e.g., containing K-gluconate, MgCl₂, EGTA, ATP, and GTP).[16]

-

-

Drug Application: A low concentration of GABA (typically the EC₁₀-EC₂₀) is applied to the cell to elicit a baseline current. Stiripentol is then co-applied with GABA at various concentrations to determine its modulatory effect on the GABA-evoked current.[5][15]

-

Data Analysis: The potentiation of the GABA-induced current by Stiripentol is measured. Concentration-response curves are generated to calculate the EC₅₀ value.[5]

Radioligand Binding Assay for GABAA Receptor Interaction

This assay is used to determine the binding characteristics of a compound to a receptor.

-

Membrane Preparation: Rat cortical membranes are prepared as the source of GABA-A receptors. This involves homogenization of the brain tissue followed by a series of centrifugation steps to isolate the membrane fraction.[1][17]

-

Assay Conditions:

-

Radioligand: A radiolabeled ligand that binds to the site of interest on the GABA-A receptor is used (e.g., [³H]flumazenil for the benzodiazepine site).[17]

-

Incubation: The prepared membranes are incubated with the radioligand in the presence and absence of varying concentrations of the test compound (Stiripentol).[2]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[2]

-

-

Data Analysis: The amount of radioactivity on the filters is quantified using a scintillation counter. Competition binding curves are generated by plotting the displacement of the radioligand by the test compound. From these curves, the inhibitory constant (Kᵢ) can be calculated, which reflects the affinity of the test compound for the receptor.[2]

In Vitro CYP Inhibition Assay

This assay assesses the potential of a drug to inhibit the activity of cytochrome P450 enzymes.

-

Enzyme Source: Human liver microsomes, which contain a mixture of CYP enzymes, are typically used.[13][18]

-

Probe Substrates: Specific probe substrates for each CYP isozyme are used. The metabolism of these substrates is known to be primarily mediated by a single CYP enzyme.[18]

-

Incubation: The microsomes are incubated with the probe substrate in the presence of NADPH (a necessary cofactor) and varying concentrations of the inhibitor (Stiripentol).[12]

-

Metabolite Quantification: The formation of the metabolite from the probe substrate is measured using methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[13]

-

Data Analysis: The inhibition of metabolite formation by Stiripentol is determined. IC₅₀ values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) are calculated. Further kinetic experiments can be performed to determine the inhibition constant (Kᵢ) and the type of inhibition (e.g., competitive, non-competitive).[14]

Visualizations

Signaling Pathway of Stiripentol's GABAergic Action

Caption: Stiripentol's multifaceted GABAergic mechanism of action.

Experimental Workflow for Whole-Cell Patch-Clamp

Caption: Workflow for assessing GABAA receptor modulation.

Logical Relationship of Stiripentol's Drug-Drug Interactions

Caption: The mechanism of Stiripentol's drug-drug interactions.

Conclusion

This compound possesses a unique and complex pharmacological profile. Its primary mechanism of action as a positive allosteric modulator of GABA-A receptors, particularly those containing α3 and δ subunits, underpins its anticonvulsant efficacy. This is further augmented by its indirect effects on GABA metabolism and its interactions with other neuronal targets. A thorough understanding of its potent inhibition of various CYP450 enzymes is critical for managing drug-drug interactions and optimizing therapeutic outcomes in the clinical setting. The experimental methodologies outlined in this guide provide a framework for the continued investigation of Stiripentol and the development of novel therapeutics targeting the GABAergic system.

References

- 1. PDSP - GABA [kidbdev.med.unc.edu]

- 2. benchchem.com [benchchem.com]

- 3. diacomit.com [diacomit.com]

- 4. Stiripentol, a putative antiepileptic drug, enhances the duration of opening of GABA-A receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interactions between modulators of the GABAA receptor: Stiripentol and benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diacomit.com [diacomit.com]

- 7. Whole Cell Patch Clamp Protocol [protocols.io]

- 8. The effects of stiripentol on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effects of stiripentol on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic profile of a new anticonvulsant, stiripentol, in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ec.europa.eu [ec.europa.eu]

- 12. Time-Dependent Inhibition of CYP1A2 by Stiripentol and Structurally Related Methylenedioxyphenyl Compounds via Metabolic Intermediate Complex Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. researchgate.net [researchgate.net]

- 15. The anticonvulsant stiripentol acts directly on the GABAA receptor as a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 17. brieflands.com [brieflands.com]

- 18. Influence of stiripentol on cytochrome P450-mediated metabolic pathways in humans: in vitro and in vivo comparison and calculation of in vivo inhibition constants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Serendipitous Journey of (+)-Stiripentol: From a Failed Anticonvulsant to a Lifeline for Dravet Syndrome

An In-depth Technical Guide on the Discovery and Developmental History of (+)-Stiripentol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a structurally unique aromatic alcohol, represents a remarkable story of drug repositioning and perseverance in pharmaceutical development. Initially synthesized in 1978 by Biocodex, it was first investigated as a broad-spectrum anticonvulsant for focal seizures in adults, a journey that culminated in a Phase III trial failure. However, astute clinical observation and further mechanistic exploration revealed its profound efficacy as an adjunctive therapy for the catastrophic infantile epilepsy, Dravet syndrome. This technical guide provides a comprehensive overview of the discovery and developmental history of this compound, detailing its synthesis, preclinical pharmacology, mechanism of action, pivotal clinical trials, and the regulatory milestones that led to its approval. We present a compilation of quantitative data in structured tables, detailed experimental protocols for key studies, and visual representations of its signaling pathways and experimental workflows to offer a thorough resource for researchers and drug development professionals.

Discovery and Initial Synthesis

This compound was first synthesized in 1978 by scientists at the French pharmaceutical company Biocodex. The synthesis of racemic stiripentol can be achieved through a Claisen-Schmidt condensation of piperonal and pinacolone to yield an α,β-unsaturated ketone, which is then selectively reduced using sodium borohydride (NaBH4) to the allylic alcohol, stiripentol.

A more recent, facile one-pot process involves the reaction of 3,4-dihydroxy benzaldehyde with methylene diiodide in the presence of potassium hydroxide to form piperonal in situ. This is followed by a Knoevenagel condensation with 3,3-dimethyl-2-butanone using a phase transfer catalyst (tetrabutylammonium bromide) and potassium carbonate. The resulting α,β-unsaturated ketone undergoes a regioselective Luche reduction with sodium borohydride and cerium(III) chloride to produce pure stiripentol.

Preclinical Pharmacology and Mechanism of Action

Early pharmacological screening revealed that stiripentol possessed anticonvulsant properties. Its mechanism of action is now understood to be multifaceted, involving both direct effects on neuronal excitability and indirect effects through the inhibition of drug-metabolizing enzymes.

Positive Allosteric Modulation of GABAa Receptors

Stiripentol is a positive allosteric modulator of GABAA receptors, enhancing GABAergic neurotransmission. It increases the duration of GABAA receptor channel opening in a manner similar to barbiturates.[1][2] This effect is observed at clinically relevant concentrations and is independent of the benzodiazepine binding site.[1][2] Studies using recombinant GABAA receptors have shown that stiripentol's potentiation is more pronounced at receptors containing the α3 subunit, which are more highly expressed in the developing brain.[3][4][5]

Quantitative Data on GABAA Receptor Modulation

| Parameter | Value | Receptor Subtype | Reference |

| EC50 for potentiation | 24.6 ± 7.0 µM | α3β3γ2L | [3] |

| EC50 for potentiation | 35.5 ± 4.9 µM | α1β3γ2L | [3] |

| EC50 for potentiation | 45 µM | Dentate Granule Cells | [6] |

Inhibition of Lactate Dehydrogenase (LDH)

Stiripentol has been shown to inhibit the enzyme lactate dehydrogenase (LDH), which is involved in neuronal energy metabolism.[7][8][9] By inhibiting LDH, stiripentol may reduce neuronal hyperexcitability. At a concentration of 500 μM, stiripentol inhibited the lactate-to-pyruvate and pyruvate-to-lactate conversion by approximately 40% in one study and by about 10% in another, highlighting variations based on experimental conditions.[10][11]

Inhibition of Cytochrome P450 Enzymes

A key aspect of stiripentol's clinical utility is its potent inhibition of several cytochrome P450 (CYP) isoenzymes. This leads to increased plasma concentrations of co-administered antiepileptic drugs, notably clobazam and its active metabolite, norclobazam.

In Vitro Inhibition of Cytochrome P450 Isoenzymes by Stiripentol

| CYP Isoenzyme | IC50 (µM) | Ki (µM) | Substrate | Reference |

| CYP1A2 | 6.6 | - | Phenacetin | |

| CYP2B6 | 14 | - | Bupropion | |

| CYP2C8 | 6.8 | - | Paclitaxel | |

| CYP2C9 | 130 | - | Diclofenac | |

| CYP2C19 | 9.2 | 0.516 ± 0.065 | Omeprazole / Clobazam | [12] |

| CYP2C19 | 0.276 | 0.139 ± 0.025 | N-desmethylclobazam | [12] |

| CYP2D6 | >100 | - | Dextromethorphan | |

| CYP3A4 | 13 | 1.59 ± 0.07 | Midazolam / Clobazam | [12] |

| CYP3A4 | 21 | - | Testosterone |

Developmental History and Clinical Trials

Initial Development and a Fortuitous Observation

Stiripentol was initially developed for the treatment of focal seizures in adults. However, a Phase III clinical trial for this indication failed to meet its primary endpoint. During its clinical investigation, a serendipitous observation was made in a French "basket" trial in the mid-1990s, where patients with various forms of epilepsy were treated. It was noted that patients with Dravet syndrome, a severe and intractable form of infantile epilepsy, showed a remarkable response to stiripentol, particularly when used in combination with clobazam and valproate.

Pivotal Clinical Trials in Dravet Syndrome (STICLO France and STICLO Italy)

Based on these promising observations, two pivotal, randomized, double-blind, placebo-controlled Phase 3 trials were conducted: STICLO France and STICLO Italy. These trials had nearly identical protocols.

Key Aspects of the STICLO Trial Protocols

-

Patient Population: Children with a clinical diagnosis of Dravet syndrome.

-

Study Design: After a one-month baseline period, patients who experienced at least four generalized clonic or tonic-clonic seizures (GCTS) per month were randomized to receive either stiripentol (50 mg/kg/day) or a placebo.

-

Concomitant Medications: All patients were on a stable background therapy of valproate and clobazam.

-

Primary Endpoint: The primary efficacy endpoint was the responder rate, defined as the percentage of patients with a ≥50% reduction in the frequency of GCTS during the two-month double-blind treatment period compared to baseline.

Efficacy Results from the Pooled STICLO Trials

| Outcome | Stiripentol Group (n=33) | Placebo Group (n=31) | p-value | Reference |

| ≥50% reduction in GCTS frequency (Responder Rate) | 72% | 7% | <0.001 | [13] |

| ≥75% reduction in GCTS frequency | 56% | 3% | <0.001 | [13] |

| Seizure-free from GCTS | 38% | 0% | <0.001 | [13] |

Safety and Tolerability

The most common adverse events reported in the stiripentol group were somnolence, decreased appetite, and weight loss. These were generally manageable with dose adjustments of concomitant medications.

Regulatory Approvals

The robust data from the STICLO trials led to the approval of stiripentol for the adjunctive treatment of Dravet syndrome in Europe in 2007. This was followed by approvals in Canada and Japan in 2012, and in the United States in 2018.

Experimental Protocols

In Vitro Electrophysiology: GABAA Receptor Modulation

-

Cell Line: Human Embryonic Kidney (HEK-293T) cells are transiently transfected with cDNAs encoding the desired GABAA receptor subunits (e.g., α3, β3, and γ2L).[3]

-

Transfection Method: Calcium phosphate precipitation is a commonly used method.[3]

-

Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed 18-28 hours post-transfection. Cells are voltage-clamped at -50 mV.[3]

-

Solutions: The external solution typically contains (in mM): 142 NaCl, 8.1 KCl, 6 MgCl2, 1 CaCl2, and 10 HEPES. The internal pipette solution contains (in mM): 153 KCl, 1 MgCl2, 5 K-EGTA, and 10 HEPES.[3]

-

Drug Application: GABA and stiripentol are applied to the cells using a rapid solution exchange system.[3]

-

Data Analysis: The peak current response to GABA in the presence and absence of stiripentol is measured. Concentration-response curves are generated and fitted with a logistic equation to determine the EC50 for potentiation.[4]

In Vitro Assay: Lactate Dehydrogenase (LDH) Inhibition

-

Enzyme Source: Purified human lactate dehydrogenase A (hLDHA).

-

Assay Principle: A kinetic spectrofluorometric assay is used to measure the decrease in the fluorescence of the co-substrate β-NADH (λemission = 460 nm) as it is converted to NAD+ during the conversion of pyruvate to lactate.[10]

-

Procedure: The reaction is initiated by the addition of the enzyme to a solution containing pyruvate, β-NADH, and varying concentrations of stiripentol. The fluorescence is monitored over time.

-

Data Analysis: The maximum slopes of the kinetic curves are compared to the slope of the reaction without the inhibitor to determine the percentage of inhibition.[10]

In Vivo Animal Model: Pentylenetetrazol (PTZ)-Induced Seizures

-

Animal Model: Male Sprague-Dawley rats.[14]

-

Seizure Induction: A low dose of PTZ (e.g., 20 mg/kg, intraperitoneally) is administered to induce spike-and-wave discharges, which are characteristic of absence seizures.[14]

-

Drug Administration: Stiripentol or vehicle is administered intraperitoneally prior to PTZ injection.

-

Data Acquisition: Electroencephalographic (EEG) recordings are obtained from implanted cortical electrodes to quantify the occurrence, duration, and frequency of spike-and-wave discharges.[14]

-

Data Analysis: The total duration, mean duration, and number of spike-and-wave discharges are compared between the stiripentol-treated and vehicle-treated groups.[14]

In Vivo Animal Model: Kainic Acid-Induced Status Epilepticus

-

Seizure Induction: A repeated low-dose kainic acid treatment protocol (e.g., 2.5 mg/kg/h, intraperitoneally in rats; 5 mg/kg every 30 minutes in mice) is used to induce status epilepticus.[15][16]

-

Monitoring: Seizure activity is monitored behaviorally using a Racine scale and electrographically via continuous video-EEG telemetry from epidurally implanted electrodes.[15]

-

Drug Administration: Stiripentol or other test compounds can be administered before or after the induction of status epilepticus to assess their anticonvulsant or disease-modifying effects.

-

Data Analysis: Seizure frequency, duration, and severity are quantified and compared between treatment groups.

Visualizations

Signaling Pathway of Stiripentol's Action

Caption: Mechanism of action of Stiripentol.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow for Stiripentol.

Conclusion

The developmental journey of this compound is a compelling example of how a drug that failed in its initial indication can find a crucial therapeutic niche through careful clinical observation and a deeper understanding of its pharmacological properties. Its multifaceted mechanism of action, combining direct neuromodulatory effects with pharmacokinetic interactions, has made it an invaluable component of the therapeutic armamentarium for Dravet syndrome. This in-depth guide, with its compilation of quantitative data, detailed experimental protocols, and visual aids, serves as a comprehensive resource for the scientific community, fostering further research and a greater appreciation for the intricate path of drug development.

References

- 1. leblogdebenari.com [leblogdebenari.com]

- 2. Stiripentol, a putative antiepileptic drug, enhances the duration of opening of GABA-A receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The anticonvulsant stiripentol acts directly on the GABAA receptor as a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interactions between modulators of the GABAA receptor: Stiripentol and benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effects of stiripentol on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Frontiers | Commentary: Targeting LDH enzymes with a stiripentol analog to treat epilepsy [frontiersin.org]

- 9. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and hLDHA Inhibitory Activity of New Stiripentol-Related Compounds of Potential Use in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Additional Results from Two Randomized, Placebo-Controlled Trials of Stiripentol in Dravet Syndrome Highlight a Rapid Antiseizure Efficacy with Longer Seizure-Free Periods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stiripentol inhibits spike‐and‐wave discharges in animal models of absence seizures: A new mechanism of action involving T‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Aging alters electroencephalographic and clinical manifestations of kainate-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enantiomeric Dichotomy of (+)-Stiripentol: A Deep Dive into its Structure-Activity Relationship

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate structure-activity relationship (SAR) of the enantiomers of Stiripentol, a crucial anticonvulsant agent. While the racemic mixture is used clinically, a closer examination of its stereoisomers, (+)-Stiripentol and (-)-Stiripentol, reveals significant differences in their pharmacological profiles. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the underlying mechanisms to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Findings: A Tale of Two Enantiomers

The anticonvulsant and pharmacokinetic properties of Stiripentol are markedly enantioselective. The (+)-enantiomer is the more potent anticonvulsant, while the (-)-enantiomer exhibits a longer half-life.[1][2] This stereoselectivity has profound implications for the drug's efficacy and tolerability.

Quantitative Analysis: Pharmacokinetics and Pharmacodynamics

The following tables summarize the key quantitative data comparing the pharmacokinetic and pharmacodynamic parameters of this compound and (-)-Stiripentol.

Table 1: Comparative Pharmacokinetics of Stiripentol Enantiomers in Rats [2]

| Parameter | This compound | (-)-Stiripentol |

| Plasma Clearance (L/h/kg) | 1.64 | 0.557 |

| Half-life (h) | 2.83 | 6.50 |

Table 2: Comparative Anticonvulsant Potency of Stiripentol Enantiomers in Rats (Pentylenetetrazol-induced Clonic Seizures) [2]

| Parameter | This compound | (-)-Stiripentol |

| Brain EC50 (µg/mL) | 15.2 | 36.1 |

Unraveling the Mechanisms of Action

Stiripentol's anticonvulsant effects are primarily attributed to two key mechanisms: positive allosteric modulation of GABA-A receptors and inhibition of cytochrome P450 enzymes.

GABA-A Receptor Modulation

Stiripentol enhances GABAergic neurotransmission by acting as a positive allosteric modulator of GABA-A receptors.[3][4][5] This action is subunit-dependent, with a greater effect observed on receptors containing the α3 subunit.[3][5] This subunit selectivity may contribute to its efficacy in certain childhood epilepsies where α3 subunit expression is higher.[3][5]

References

- 1. Stereoselective pharmacokinetics of stiripentol: an explanation for the development of tolerance to anticonvulsant effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative anticonvulsant potency and pharmacokinetics of (+)-and (-)-enantiomers of stiripentol [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of stiripentol on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The anticonvulsant stiripentol acts directly on the GABAA receptor as a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effects of stiripentol on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of (+)-Stiripentol: An In-depth Technical Guide on its Anticonvulsant Effects in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Stiripentol, the more potent enantiomer of stiripentol, has demonstrated significant anticonvulsant effects in a range of preclinical animal models. This technical guide provides a comprehensive overview of its pharmacological activity, summarizing key quantitative data, detailing experimental methodologies, and visualizing its proposed mechanisms of action. The data presented herein supports the clinical use of stiripentol in treating certain forms of epilepsy, such as Dravet syndrome, and provides a foundation for further research into its therapeutic potential.

Introduction

Stiripentol, sold under the brand name Diacomit®, is an anticonvulsant medication primarily used as an adjunctive therapy for seizures associated with Dravet syndrome.[1][2] Its mechanism of action is multifaceted, involving the potentiation of GABAergic neurotransmission, blockade of ion channels, and modulation of cellular metabolism.[3] Preclinical studies have been instrumental in elucidating these mechanisms and establishing the anticonvulsant efficacy of stiripentol, with a particular focus on its dextrorotatory enantiomer, this compound, which has been shown to be more potent than its antipode.[4] This guide will delve into the core preclinical findings that underpin our understanding of this compound's anticonvulsant properties.

Proposed Mechanisms of Action

The anticonvulsant activity of stiripentol is not attributed to a single molecular target but rather a combination of direct effects and interactions with other antiseizure medications.[5] The primary proposed mechanisms are:

-

Enhancement of GABAergic Transmission: Stiripentol acts as a positive allosteric modulator of GABA-A receptors, increasing the duration of channel opening and thereby enhancing the inhibitory effects of GABA.[1][2] It has also been shown to increase GABA levels in the brain by potentially inhibiting its reuptake and degradation.[2][3]

-

Ion Channel Modulation: Stiripentol has been demonstrated to block voltage-gated sodium and T-type calcium channels, which contributes to its anticonvulsant and neuroprotective properties.[3][6] The inhibition of T-type calcium channels may be particularly relevant to its efficacy against absence seizures.[6][7]

-

Metabolic Regulation: Studies suggest that stiripentol can regulate glucose energy metabolism and inhibit lactate dehydrogenase, an enzyme involved in neuronal energy metabolism.[2][3] This action may reduce neuronal excitability.[2]

-

Inhibition of Cytochrome P450 Enzymes: Stiripentol is a known inhibitor of several cytochrome P450 enzymes, which are involved in the metabolism of many other antiseizure medications.[2][3][8] This leads to increased plasma concentrations of co-administered drugs like clobazam, potentiating their therapeutic effects.[3][8]

Caption: Proposed mechanisms of action for Stiripentol.

Quantitative Data from Preclinical Models

The anticonvulsant activity of this compound has been quantified in several rodent models of epilepsy. The following tables summarize the key findings.

Table 1: Efficacy in the Pentylenetetrazol (PTZ) Seizure Model

| Animal Model | Seizure Type | Parameter | This compound | (-)-Stiripentol | Racemic Stiripentol | Citation |

| Rat | Intravenous PTZ-induced clonic seizure | Brain EC50 | 15.2 µg/mL | 36.1 µg/mL | - | [4] |

EC50: The concentration of a drug that gives half-maximal response.

Table 2: Efficacy in Absence Seizure Models

| Animal Model | Seizure Induction | This compound Dose | Effect on Spike-and-Wave Discharges (SWDs) | Citation |

| Rat | Low-dose Pentylenetetrazol (20 mg/kg i.p.) | 150 mg/kg | Statistically significant decrease in number and cumulative duration | [6][7][9] |

| Rat | Low-dose Pentylenetetrazol (20 mg/kg i.p.) | 300 mg/kg | Almost complete abolishment | [6][7][9] |

| WAG/Rij Rat (genetic model) | Spontaneous | 300 mg/kg | Statistically significant decrease in cumulative duration and number | [6][7][9] |

| WAG/Rij Rat with THIP-induced aggravation | Spontaneous | 300 mg/kg | Maintained antiepileptic effect | [6][7][9] |

Table 3: Efficacy in a Dravet Syndrome Mouse Model

| Animal Model | Seizure Induction | Age Group | Treatment | Effect on Seizure-Inducing Body Temperature | Citation |

| Scn1a(RX/+) Mouse | Hyperthermia | 1 month | Stiripentol (STP) monotherapy | Significantly elevated | [10] |

| Scn1a(RX/+) Mouse | Hyperthermia | 5-10 months | Stiripentol (STP) monotherapy | Not significantly elevated | [10] |

| Scn1a(RX/+) Mouse | Hyperthermia | 1 month | Clobazam (CLB) | Significantly elevated | [10] |

| Scn1a(RX/+) Mouse | Hyperthermia | 5-10 months | Clobazam (CLB) | Significantly elevated | [10] |

| Scn1a(RX/+) Mouse | Hyperthermia | 5-10 months | STP + CLB | Significantly higher than CLB alone | [10] |

| Scn1aA1783/WT Mouse | Hyperthermia | P49 - P77 | STP (100 mg/kg) + CLB (5 mg/kg) + Valproate (150 mg/kg) | Median survival temperature significantly higher (42.5 °C vs 39.3 °C in controls) | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections outline the protocols for key animal models used to evaluate the anticonvulsant effects of stiripentol.

Maximal Electroshock (MES) Test

The MES test is a widely used model for screening compounds against generalized tonic-clonic seizures.[12][13]

-

Apparatus: An electroconvulsiometer with corneal or ear electrodes.

-

Procedure:

-

The test compound or vehicle is administered to the animals at a predetermined time before the electroshock.

-

An electrical stimulus (e.g., 50-60 Hz, 0.2-1 second duration, current sufficient to induce a tonic hindlimb extension in control animals) is delivered through the electrodes.

-

The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Protection is defined as the abolition of the tonic hindlimb extension.

-

Pentylenetetrazol (PTZ) Seizure Test

The PTZ test is a model for myoclonic and absence seizures.[12][13] It can be performed using different administration routes for PTZ, which can influence the seizure phenotype and the predictive validity for different seizure types.[6]

-

Procedure (Subcutaneous PTZ):

-

The test compound or vehicle is administered.

-

After a suitable pre-treatment time, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.

-

Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (lasting for at least 5 seconds).

-

The primary endpoint is the presence or absence of clonic seizures. Protection is defined as the absence of these seizures.

-

-

Procedure (Intravenous PTZ Infusion):

-

A catheter is implanted in the tail vein of the animal.

-

PTZ solution is infused at a constant rate.

-

The time to the onset of different seizure components (e.g., myoclonic jerks, clonic seizures) is recorded.

-

The threshold for seizure induction (the amount of PTZ infused) is the primary endpoint. An increase in the seizure threshold indicates anticonvulsant activity.[4]

-

Hyperthermia-Induced Seizure Model in Dravet Syndrome Mice

This model recapitulates a key feature of Dravet syndrome, which is the precipitation of seizures by fever.[10][11]

-

Animals: Genetically modified mice carrying a mutation in the Scn1a gene (e.g., Scn1a(RX/+) or Scn1aA1783/WT).[10][11]

-

Procedure:

-

The test compound(s) or vehicle are administered to the mice.

-

The core body temperature of the mice is gradually increased using a heat source (e.g., a heat lamp).

-

The temperature is monitored continuously with a rectal probe.

-

The primary endpoints are the body temperature at which a seizure occurs and the duration of the seizure.[10] An increase in the seizure-inducing temperature indicates therapeutic efficacy.

-

Caption: General workflow for preclinical screening of anticonvulsants.

Pharmacokinetics of this compound

Understanding the pharmacokinetic profile of a drug is essential for interpreting its pharmacodynamic effects. Studies in rats have revealed enantioselective pharmacokinetics for stiripentol.[4]

-

Potency: this compound is approximately 2.4 times more potent than (-)-stiripentol in the intravenous PTZ infusion model in rats, based on brain EC50 values.[4]

-

Elimination: The (+)-enantiomer is eliminated more rapidly than the (-)-enantiomer, with a higher plasma clearance (1.64 L/h/kg vs. 0.557 L/h/kg) and a shorter half-life (2.83 h vs. 6.50 h).[4]

-

Metabolic Interaction: When administered as a racemate, there is a marked metabolic interaction between the enantiomers.[4]

Conclusion

The preclinical data for this compound provide a robust foundation for its clinical application as an anticonvulsant. Its multifaceted mechanism of action, involving enhancement of GABAergic inhibition, modulation of ion channels, and metabolic effects, likely contributes to its broad spectrum of activity observed in various animal models. The quantitative data from MES, PTZ, and Dravet syndrome models consistently demonstrate its efficacy in reducing seizure activity. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in the field of epilepsy therapeutics. The distinct pharmacokinetic profile of the (+)-enantiomer underscores the importance of stereoselectivity in drug development and evaluation. Further preclinical investigations can continue to unravel the full therapeutic potential of this compound and inform its optimal clinical use.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Stiripentol - Wikipedia [en.wikipedia.org]

- 3. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative anticonvulsant potency and pharmacokinetics of (+)-and (-)-enantiomers of stiripentol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. Stiripentol inhibits spike‐and‐wave discharges in animal models of absence seizures: A new mechanism of action involving T‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stiripentol inhibits spike-and-wave discharges in animal models of absence seizures: A new mechanism of action involving T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. INTRODUCTION - Stiripentol (Diacomit) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Efficacy of stiripentol in hyperthermia-induced seizures in a mouse model of Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy-of-triple-drug-therapy-of-stiripentol--clobazam-and-sodium-valproate-in-a-hyperthermia-induced-seizure-mouse-model-of-Dravet-Syndrome [aesnet.org]

- 12. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

In Vitro Characterization of (+)-Stiripentol's Effects on Ion Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of (+)-Stiripentol's effects on key ion channels implicated in its anticonvulsant activity. It is designed to be a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, a quantitative summary of pharmacological data, and visual representations of molecular mechanisms and experimental workflows.

Introduction

This compound is an anticonvulsant medication primarily used in the treatment of Dravet syndrome. Its mechanism of action is multifaceted, involving both the inhibition of cytochrome P450 enzymes and direct modulation of neuronal excitability through interactions with ion channels.[1][2] This guide focuses on the latter, providing a detailed examination of Stiripentol's effects on GABA-A receptors, voltage-gated T-type calcium channels, and voltage-gated sodium channels. Understanding these interactions at a molecular and cellular level is crucial for the rational design of novel antiepileptic therapies and for optimizing the clinical use of Stiripentol.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on various ion channels as determined by in vitro electrophysiological studies.

Table 1: Effects of this compound on GABA-A Receptors

| Receptor Subunit Composition | Effect | Potency (EC₅₀) | Efficacy (% Potentiation of GABA Response) | Key Findings | Reference |

| α3βxγ2 | Positive Allosteric Modulator | ~25 µM | Not specified, but greater than for other α subunits | Stiripentol shows the greatest potentiation at GABA-A receptors containing the α3 subunit.[3][4] | [5] |

| α1β3γ2L | Positive Allosteric Modulator | Not specified | Not specified | Stiripentol potentiates GABA-induced currents.[6] | [6] |

| δ-containing receptors | Positive Allosteric Modulator | Not specified | Strong modulation | Stiripentol is a strong modulator of δ-containing receptors and does not require the presence of a γ subunit.[4] | [4] |

Table 2: Effects of this compound on Voltage-Gated T-type Calcium Channels

| Channel Subtype | Effect | Potency (IC₅₀) | Key Findings | Reference |

| Caᵥ3.1 (human) | Inhibition | 69 µM | Stiripentol inhibits peak currents of T-type calcium channels.[1][7] | [7] |

| Caᵥ3.2 (human) | Inhibition | 37 µM | Stiripentol shows a higher potency for the Caᵥ3.2 subtype.[1][7] | [7] |

| Caᵥ3.3 (human) | Inhibition | 61 µM | Inhibition of T-type calcium channels may contribute to Stiripentol's anti-absence seizure effects.[1][7] | [7] |

Table 3: Effects of this compound on Voltage-Gated Sodium Channels

| Channel Type/Assay | Effect | Potency (IC₅₀) | Key Findings | Reference |

| Veratridine-activated Na⁺ influx | Blockade | >100 µM (for binding affinity to glutamate receptors) | Stiripentol significantly blocks the entry of Na⁺ activated by veratridine, suggesting an interaction with voltage-gated sodium channels.[8] | [8] |

Experimental Protocols

This section provides detailed methodologies for the in vitro characterization of Stiripentol's effects on ion channels using the whole-cell patch-clamp technique.

Cell Culture and Transfection

Objective: To express the ion channel of interest in a mammalian cell line suitable for electrophysiological recordings.

Materials:

-

Human Embryonic Kidney 293 (HEK-293T) cells or Chinese Hamster Ovary (CHO) cells.[9][10][11]

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

cDNA expression vectors for the desired ion channel subunits.

-

Transfection reagent (e.g., Lipofectamine).

-

Glass coverslips coated with poly-L-lysine.

Protocol:

-

Culture HEK-293T or CHO cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO₂.

-

Passage the cells every 2-3 days when they reach 80-90% confluency. For electrophysiology, use cells between passages 5 and 20.[11]

-

24-48 hours before the experiment, seed the cells onto poly-L-lysine-coated glass coverslips in a 35 mm dish.[12]

-

Transfect the cells with the cDNA constructs for the ion channel subunits of interest using a suitable transfection reagent according to the manufacturer's protocol. Co-transfection with a fluorescent protein marker (e.g., GFP) is recommended to identify successfully transfected cells.[9]

-

Incubate the transfected cells for 24-48 hours to allow for sufficient channel expression before performing electrophysiological recordings.[11]

Whole-Cell Patch-Clamp Electrophysiology

Objective: To record ionic currents flowing through the expressed channels in response to voltage changes and the application of Stiripentol.

Materials:

-

Inverted microscope with differential interference contrast (DIC) optics.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator.

-

Borosilicate glass capillaries.

-

Microelectrode puller and polisher.

-

Perfusion system for drug application.

Solutions:

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.[12]

-

Intracellular (Pipette) Solution for GABA-A Receptors (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.[13]

-

Intracellular (Pipette) Solution for Calcium Channels (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.

-

Stiripentol Stock Solution: Prepare a 100 mM stock solution in DMSO and dilute to the final desired concentrations in the extracellular solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.

Protocol:

-

Place a coverslip with transfected cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the appropriate intracellular solution.

-

Identify a transfected cell (e.g., GFP-positive) and approach it with the patch pipette under positive pressure.

-

Form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential of -60 mV or -80 mV.

-

For GABA-A Receptors: Apply a low concentration of GABA (EC₁₀-EC₂₀) to elicit a baseline current. Co-apply different concentrations of Stiripentol with GABA to determine the potentiation.[6]

-

For Voltage-Gated Calcium Channels: Elicit currents using a voltage step protocol (e.g., from a holding potential of -100 mV to a test potential of -30 mV for T-type channels). Apply different concentrations of Stiripentol to determine the inhibition of the peak current.

-

Record and analyze the currents using appropriate software.

Visualizations

The following diagrams illustrate the proposed mechanism of action of Stiripentol and a typical experimental workflow.

References

- 1. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stiripentol - Wikipedia [en.wikipedia.org]

- 3. The effects of stiripentol on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of stiripentol on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interactions between modulators of the GABAA receptor: Stiripentol and benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The anticonvulsant stiripentol acts directly on the GABAA receptor as a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective activity of stiripentol with a possible involvement of voltage-dependent calcium and sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. One-channel Cell-attached Patch-clamp Recording [jove.com]

- 10. Voltage-dependent Ca2+ channels in Chinese hamster ovary (CHO) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HEK Cells in Electrophysiological Assays: Best Practices [cytion.com]

- 12. Video: Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins [jove.com]

- 13. pnas.org [pnas.org]

The In-Depth Guide to (+)-Stiripentol's Inhibition of Cytochrome P450 Enzymes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory effects of the antiepileptic drug (+)-Stiripentol on cytochrome P450 (CYP450) enzymes. Understanding these interactions is critical for predicting and managing drug-drug interactions, ensuring patient safety, and optimizing therapeutic outcomes. This document synthesizes key quantitative data, details common experimental methodologies, and visually represents the core mechanisms of inhibition.

Introduction to Stiripentol and Cytochrome P450 Enzymes

Stiripentol is an aromatic allylic alcohol structurally distinct from other antiepileptic drugs. Its efficacy, particularly in the treatment of Dravet syndrome, is attributed not only to its direct pharmacological effects but also to its significant inhibition of various CYP450 enzymes. This inhibition leads to elevated plasma concentrations of co-administered drugs that are metabolized by these enzymes, thereby potentiating their therapeutic effects and, in some cases, increasing the risk of toxicity. The major CYP450 isoenzymes involved in the metabolism of Stiripentol itself are CYP1A2, CYP2C19, and CYP3A4[1].

The cytochrome P450 superfamily is a critical component of drug metabolism, responsible for the oxidation of a wide array of xenobiotics and endogenous compounds. Inhibition of these enzymes by drugs like Stiripentol is a primary cause of pharmacokinetic drug-drug interactions.

Quantitative Analysis of CYP450 Inhibition by this compound

The inhibitory potential of Stiripentol has been characterized through the determination of half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki). These values provide a quantitative measure of the potency of inhibition for various CYP450 isoforms. The following tables summarize the available in vitro data.

Table 1: IC50 Values for this compound Inhibition of CYP450 Isoforms

| CYP Isoform | Probe Substrate | Test System | IC50 (µM) | Reference |

| CYP1A2 | Phenacetin | Human Liver Microsomes | 28.7 | [2] |

| Phenacetin (with pre-incubation) | Human Liver Microsomes | 2.6 | [2] | |

| CYP2C8 | Carbamazepine | cDNA-expressed CYP2C8 | 37 | [3] |

| CYP2C19 | Clobazam (N-demethylation) | cDNA-expressed CYP2C19 | 3.29 | [4] |

| N-desmethylclobazam (4'-hydroxylation) | cDNA-expressed CYP2C19 | 0.276 | ||

| CYP3A4 | Carbamazepine | Human Liver Microsomes | 14 | [3] |

| Carbamazepine | cDNA-expressed CYP3A4 | 5.1 | [3] | |

| Clobazam (N-demethylation) | cDNA-expressed CYP3A4 | 1.58 | [4] | |

| Testosterone | Human Liver Microsomes | 18.9 | [2] | |

| Saquinavir | Human Liver Microsomes | 163 | [5] |

Table 2: Ki Values for this compound Inhibition of CYP450 Isoforms

| CYP Isoform | Probe Substrate | Inhibition Model | Test System | Ki (µM) | Reference |

| CYP2C8 | Carbamazepine | Noncompetitive | cDNA-expressed CYP2C8 | 35 | [3] |

| CYP2C19 | Clobazam (N-demethylation) | Competitive | cDNA-expressed CYP2C19 | 0.516 ± 0.065 | [4] |

| N-desmethylclobazam (4'-hydroxylation) | Competitive | cDNA-expressed CYP2C19 | 0.139 ± 0.025 | ||

| CYP3A4 | Carbamazepine | Mixed | Human Liver Microsomes | 3.7 ± 2.7 | [3] |

| Carbamazepine | Competitive | cDNA-expressed CYP3A4 | 2.5 | [3] | |

| Clobazam (N-demethylation) | Noncompetitive | cDNA-expressed CYP3A4 | 1.59 ± 0.07 | [4] | |

| Saquinavir | - | Human Liver Microsomes | 86 | [5] |

In vivo studies have also been conducted to determine the apparent Ki of Stiripentol. For the inhibition of carbamazepine metabolism, the in vivo apparent Ki was found to range from 10.5 to 41.4 µM in epileptic children[3].

Mechanisms of Inhibition

Stiripentol inhibits CYP450 enzymes through various mechanisms, including competitive, noncompetitive, and mixed inhibition. A particularly important mechanism for CYP1A2 is time-dependent inhibition, which involves the formation of a metabolic intermediate complex (MIC).

Reversible Inhibition

In competitive inhibition, Stiripentol binds to the active site of the enzyme, preventing the substrate from binding. In noncompetitive inhibition, it binds to an allosteric site, altering the enzyme's conformation and reducing its catalytic activity. Mixed inhibition involves binding to both the free enzyme and the enzyme-substrate complex.

Time-Dependent Inhibition of CYP1A2

Stiripentol contains a methylenedioxyphenyl (MDP) group, which can be metabolized by CYP enzymes to form a reactive carbene intermediate. This intermediate can then bind covalently to the heme iron of the cytochrome P450, forming an inactive metabolic intermediate complex (MIC)[2]. This process leads to time-dependent, or mechanism-based, inhibition of the enzyme.

Spectral analysis of liver microsomes incubated with Stiripentol and NADPH reveals a characteristic Soret peak at approximately 455 nm, which is indicative of MIC formation. This time-dependent inhibition of CYP1A2 is a key factor in Stiripentol's drug-drug interaction profile[2].

Experimental Protocols

The following sections detail generalized methodologies for assessing the inhibitory effects of Stiripentol on CYP450 enzymes in vitro.

In Vitro CYP450 Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of Stiripentol that causes 50% inhibition of a specific CYP450 isoform's activity.

Materials:

-

Human liver microsomes (HLM) or cDNA-expressed CYP isoforms

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Specific probe substrates for each CYP isoform (see Table 1)

-

This compound

-

Acetonitrile or other quenching solvent

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a stock solution of Stiripentol in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, HLM or recombinant enzyme, and the specific probe substrate at a concentration close to its Michaelis-Menten constant (Km).

-

Add varying concentrations of Stiripentol to the reaction mixtures. Include a control with no inhibitor.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

-

Calculate the percent inhibition for each Stiripentol concentration relative to the control and determine the IC50 value by nonlinear regression analysis.

Time-Dependent Inhibition Assay

Objective: To assess if Stiripentol is a time-dependent inhibitor of a CYP450 isoform (e.g., CYP1A2).

Procedure:

-

Perform a primary incubation by mixing Stiripentol with HLM and the NADPH regenerating system in phosphate buffer.

-

Incubate this mixture at 37°C for various time points (e.g., 0, 5, 15, 30 minutes).

-

At each time point, take an aliquot of the primary incubation mixture and dilute it into a secondary incubation mixture containing the probe substrate and additional NADPH regenerating system. This dilution step minimizes the direct inhibitory effect of Stiripentol in the second incubation.

-

Incubate the secondary mixture for a short, fixed period (e.g., 5 minutes).

-

Terminate and analyze the samples as described in the IC50 determination protocol.

-

A decrease in enzyme activity with increasing pre-incubation time indicates time-dependent inhibition.

Visualizing the Mechanisms of Inhibition

The following diagrams, generated using Graphviz (DOT language), illustrate the key inhibitory pathways of this compound.

General CYP450 Inhibition by Stiripentol

Caption: General mechanism of CYP450 inhibition by this compound.

Time-Dependent Inhibition of CYP1A2 by Stiripentol

Caption: Formation of an inactive metabolic intermediate complex with CYP1A2.

Conclusion

This compound is a potent inhibitor of multiple clinically significant cytochrome P450 enzymes. Its inhibitory profile is complex, involving various mechanisms including competitive, noncompetitive, and mechanism-based inhibition. The quantitative data presented in this guide, along with the detailed experimental protocols and visual representations of the inhibitory mechanisms, provide a valuable resource for researchers and clinicians. A thorough understanding of these interactions is paramount for the safe and effective use of Stiripentol in combination with other therapeutic agents, and for the development of new drugs with improved safety profiles. Drug development professionals should consider the potential for CYP450 inhibition early in the discovery and development process to mitigate the risk of adverse drug-drug interactions.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Influence of stiripentol on cytochrome P450-mediated metabolic pathways in humans: in vitro and in vivo comparison and calculation of in vivo inhibition constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Time-Dependent Inhibition of CYP1A2 by Stiripentol and Structurally Related Methylenedioxyphenyl Compounds via Metabolic Intermediate Complex Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How is CYP inhibition assessed in vitro? [synapse.patsnap.com]

- 5. evotec.com [evotec.com]

Neuroprotective Properties of (+)-Stiripentol in Neuronal Injury Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Stiripentol (STP), a commercially available antiepileptic drug, has demonstrated significant neuroprotective potential beyond its primary indication. This technical guide provides an in-depth overview of the neuroprotective properties of STP observed in various preclinical models of neuronal injury. We consolidate quantitative data from multiple studies, detail the experimental protocols used to elicit these findings, and present key signaling pathways and experimental workflows through standardized diagrams. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic utility of this compound for neurodegenerative conditions and acute brain injuries.

Introduction

Neuronal injury, resulting from acute events such as stroke or status epilepticus, or chronic neurodegenerative processes, represents a significant area of unmet medical need. A growing body of evidence suggests that this compound (STP) possesses neuroprotective activities.[1][2][3] Initially recognized for its efficacy in treating Dravet syndrome, STP's mechanisms of action appear to extend beyond GABAergic modulation to include the regulation of key ion channels implicated in neuronal death pathways.[1][4] This guide synthesizes the current understanding of STP's neuroprotective effects, focusing on the experimental evidence from in vitro and in vivo models.

Quantitative Data on the Neuroprotective Effects of this compound

The following tables summarize the key quantitative findings from studies investigating the neuroprotective effects of this compound in different neuronal injury models.

Table 1: In Vitro Neuroprotective Effects of this compound

| Neuronal Injury Model | Cell Type | This compound Concentration | Outcome Measure | Result |

| Oxygen-Glucose Deprivation (OGD) | Primary Fetal Mice Cortical Neurons | 0.01 - 30 µM | Cell Viability (MTT Assay) | Increased cell viability after 4h OGD.[5][6] |

| Glutamate-Induced Excitotoxicity | Rat Glial Cultures | 100 µM | LDH Release | Significantly attenuated LDH efflux by approximately 45%.[7] |

Table 2: In Vivo Neuroprotective Effects of this compound

| Neuronal Injury Model | Animal Model | This compound Dosage | Outcome Measure | Result |

| Transient Forebrain Ischemia | Gerbils | 20 mg/kg (post-treatment) | Cognitive Deficit (Passive Avoidance & 8-Arm Radial Maze) | Reduced ischemia-induced memory impairment.[8][9][10] |

| Transient Forebrain Ischemia | Gerbils | 20 mg/kg (post-treatment) | Neuronal Death (CA1 region) | Significantly attenuated transient ischemia-induced neuronal death.[8][9][10] |